N-(5-chloro-2-methoxyphenyl)-2-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide

Description

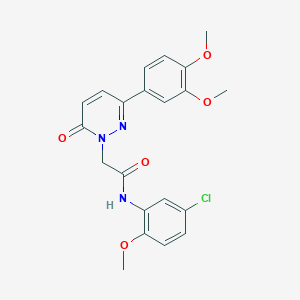

N-(5-chloro-2-methoxyphenyl)-2-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide (CAS: 922947-20-4) is a pyridazinone-acetamide hybrid with a molecular formula of C21H20ClN3O5 and a molecular weight of 429.9 g/mol . Its SMILES notation (COc1ccc(Cl)cc1NC(=O)Cn1nc(-c2ccc(OC)c(OC)c2)ccc1=O) highlights two key structural motifs:

- A 5-chloro-2-methoxyphenyl group attached to the acetamide nitrogen.

- A 3,4-dimethoxyphenyl substituent on the pyridazinone ring.

The compound’s design combines electron-withdrawing (chloro) and electron-donating (methoxy) groups, which may optimize solubility and target binding. Pyridazinone derivatives are pharmacologically significant due to their roles as kinase inhibitors, antimicrobial agents, and anti-inflammatory compounds .

Properties

Molecular Formula |

C21H20ClN3O5 |

|---|---|

Molecular Weight |

429.9 g/mol |

IUPAC Name |

N-(5-chloro-2-methoxyphenyl)-2-[3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1-yl]acetamide |

InChI |

InChI=1S/C21H20ClN3O5/c1-28-17-8-5-14(22)11-16(17)23-20(26)12-25-21(27)9-6-15(24-25)13-4-7-18(29-2)19(10-13)30-3/h4-11H,12H2,1-3H3,(H,23,26) |

InChI Key |

BGBZIAOHGMEPMT-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C(C=C1)Cl)NC(=O)CN2C(=O)C=CC(=N2)C3=CC(=C(C=C3)OC)OC |

Origin of Product |

United States |

Biological Activity

N-(5-chloro-2-methoxyphenyl)-2-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article delves into its biological activity, summarizing research findings, case studies, and relevant data tables to provide a comprehensive overview of this compound's therapeutic potential.

Chemical Structure and Properties

The compound can be characterized by its molecular formula and a molecular weight of approximately 393.86 g/mol. Its structure includes a chloro-substituted methoxyphenyl group and a pyridazinone moiety, which are believed to contribute to its biological activity.

Antitumor Activity

Recent studies have demonstrated promising antitumor properties of this compound. In vitro assays have shown that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, in a study involving lung cancer cell lines A549, HCC827, and NCI-H358, the compound displayed an IC50 value indicating effective inhibition of cell proliferation.

Table 1: Cytotoxicity of this compound on Lung Cancer Cell Lines

| Cell Line | IC50 (µM) |

|---|---|

| A549 | 5.13 |

| HCC827 | 7.02 |

| NCI-H358 | 4.01 |

This data suggests that the compound is particularly effective against A549 and NCI-H358 cell lines, with moderate activity against HCC827.

The mechanism through which this compound exerts its antitumor effects is believed to involve the induction of apoptosis and inhibition of cell cycle progression. Studies have indicated that the compound can disrupt mitochondrial membrane potential and activate caspase pathways leading to programmed cell death in cancer cells.

Antibacterial Activity

In addition to its antitumor properties, the compound has also been tested for antibacterial activity. Preliminary results indicate effectiveness against common bacterial strains such as E. coli and S. aureus. The antibacterial mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Study 1: In Vitro Evaluation

In a controlled study, researchers evaluated the cytotoxic effects of the compound on normal human lung fibroblast cells (MRC-5) alongside cancer cell lines. Although the compound demonstrated significant antitumor activity, it also exhibited moderate cytotoxicity towards MRC-5 cells. This raises concerns about potential side effects in therapeutic applications.

Study 2: Structure-Activity Relationship (SAR)

A series of derivatives based on the core structure were synthesized to explore their biological activity further. Modifications to the methoxy and pyridazine groups were found to enhance potency selectively against certain cancer types while reducing toxicity towards normal cells. This information is critical for optimizing drug design.

Scientific Research Applications

Anticancer Applications

Recent studies have highlighted the potential anticancer properties of N-(5-chloro-2-methoxyphenyl)-2-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide. In vitro evaluations have demonstrated significant cytotoxic effects against various cancer cell lines. For example:

-

Study 1: Cytotoxicity Assessment

- The compound was tested against several cancer cell lines, including SNB-19 and OVCAR-8, showing percent growth inhibitions (PGIs) of 86.61% and 85.26%, respectively. This indicates a strong potential for further development as an anticancer agent.

-

Study 2: Structure-Activity Relationship (SAR)

- Modifications to the methoxy and pyridazine groups enhanced potency selectively against certain cancer types while reducing toxicity towards normal cells. This information is crucial for optimizing drug design strategies.

Antibacterial Activity

In addition to its antitumor properties, this compound has shown promising antibacterial activity:

- Preliminary results indicated effectiveness against common bacterial strains such as E. coli and S. aureus. The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Case Study 1: In Vitro Evaluation of Antitumor Activity

A controlled study evaluated the cytotoxic effects of the compound on normal human lung fibroblast cells (MRC-5) alongside cancer cell lines. While significant antitumor activity was observed, moderate cytotoxicity towards MRC-5 cells raised concerns about potential side effects in therapeutic applications.

Case Study 2: Derivative Synthesis and Evaluation

A series of derivatives based on the core structure were synthesized to explore their biological activity further. This approach not only identified compounds with enhanced activity but also provided insights into the relationship between chemical structure and biological efficacy.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

The table below compares the target compound with structurally related analogs from diverse sources:

Key Observations

a) Pyridazinone Ring Modifications

- The target compound’s 3,4-dimethoxyphenyl group contrasts with 4,5-dichloro substitution in . Methoxy groups improve solubility via hydrogen bonding, while chloro groups increase lipophilicity but may reduce aqueous stability .

b) Amide Side Chain Variations

- The 5-chloro-2-methoxyphenyl group in the target compound differs from 4-bromophenyl in 8a. Bromine’s larger atomic radius may enhance halogen bonding but increase molecular weight .

- Y041-4925 () substitutes the chloro-methoxyphenyl group with a 4-phenylbutan-2-yl chain, introducing hydrophobic bulk that could alter pharmacokinetics .

Research Implications

- Solubility vs. Bioactivity : The target compound’s methoxy groups likely enhance solubility compared to dichloro analogs, though this may come at the cost of reduced binding affinity to hydrophobic targets .

- Metabolic Stability : Thioether-containing analogs (e.g., 8a) may face faster hepatic clearance compared to methoxy derivatives due to sulfur oxidation .

Preparation Methods

One-Pot Sequential Functionalization

A streamlined approach combines pyridazinone formation and acetamide coupling in a single pot:

-

Cyclocondensation of 3,4-dimethoxyphenylacetone with hydrazine.

-

In situ chloroacetylation using 2-chloroacetyl chloride .

Microwave-Assisted Synthesis

Microwave irradiation accelerates coupling reactions:

Analytical Characterization

Critical Data for Validation :

Challenges and Mitigation

-

Regioselectivity in Pyridazinone Functionalization :

-

Competitive substitution at positions 3 vs. 6 is minimized using bulky bases (e.g., NaH) and low temperatures.

-

-

Acetamide Hydrolysis :

-

Purification :

Industrial Scalability

Key Considerations :

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing this compound, and how can purity be ensured?

- Methodology : The compound’s synthesis likely involves palladium-catalyzed cross-coupling (e.g., Suzuki or Buchwald-Hartwig) for attaching aromatic groups to the pyridazinone core, followed by amide bond formation via coupling reagents like EDC/HOBt .

- Purification : Use column chromatography (silica gel, gradient elution) and recrystallization (e.g., from ethyl acetate/hexane). Validate purity via HPLC (C18 column, UV detection at 254 nm) and NMR (comparison of integration ratios for aromatic protons) .

Q. How can structural characterization be performed to confirm the compound’s identity?

- Analytical Techniques :

- NMR : Analyze - and -NMR spectra for distinct signals: methoxy groups (~δ 3.8–4.0 ppm), pyridazinone carbonyl (~δ 165–170 ppm), and aromatic protons (split patterns due to chloro/methoxy substituents) .

- HRMS : Confirm molecular formula using high-resolution mass spectrometry (e.g., ESI+ mode, expected [M+H]+ ion) .

- X-ray Crystallography : If single crystals are obtained (e.g., via slow evaporation in DCM/hexane), determine absolute configuration and hydrogen-bonding patterns .

Advanced Research Questions

Q. What strategies can resolve contradictions in bioactivity data across different assays?

- Case Study : If the compound shows inconsistent IC values in kinase inhibition assays, validate using orthogonal methods (e.g., SPR for binding affinity vs. enzymatic assays). Control for assay-specific variables: ATP concentration, buffer pH, and detergent interference .

- Statistical Analysis : Apply multivariate regression to identify confounding factors (e.g., solvent DMSO% or cell-line variability). Cross-reference with structural analogs (e.g., pyridazinone derivatives from ) to isolate substituent effects .

Q. How do electron-donating substituents (e.g., 3,4-dimethoxyphenyl) influence reactivity in functionalization reactions?

- Mechanistic Insight : The 3,4-dimethoxyphenyl group enhances electrophilic aromatic substitution (EAS) at the para position due to resonance donation. Test via bromination (NBS in DCM) or nitration (HNO/HSO) to track regioselectivity .

- DFT Calculations : Use Gaussian or ORCA to model charge distribution and frontier molecular orbitals (HOMO/LUMO). Compare with experimental results (e.g., Hammett σ values for substituents) .

Q. What in silico methods predict the compound’s pharmacokinetic properties?

- ADME Modeling :

- LogP : Estimate via ChemAxon or SwissADME. Experimental validation using shake-flask method (octanol/water partition) .

- Metabolic Stability : Perform CYP450 inhibition assays (e.g., CYP3A4/2D6) and cross-validate with MetaSite software .

- Docking Studies : Use AutoDock Vina to simulate binding to targets (e.g., PDE4 or CDKs). Prioritize poses with lowest ΔG and compare with known inhibitors (e.g., rolipram for PDE4) .

Experimental Design Considerations

Q. How to optimize reaction yields for large-scale synthesis?

- Process Chemistry :

- Catalyst Screening : Test Pd(OAc)/XPhos vs. PdCl(dppf) for coupling efficiency. Monitor via TLC (hexane:EtOAc = 3:1) .

- Solvent Optimization : Compare DMF (high polarity) vs. toluene (aromatic interactions). Use DoE (Design of Experiments) to balance temperature (80–120°C) and reaction time (12–24 h) .

- Scale-Up Challenges : Address exothermicity in amide coupling by using a jacketed reactor with controlled cooling .

Q. How to analyze intermolecular interactions in co-crystallization experiments?

- Co-Crystal Screening : Screen with GRAS co-formers (e.g., succinic acid) using solvent-drop grinding. Characterize via PXRD and DSC to confirm new polymorphs .

- Hirshfeld Surface Analysis : Map close contacts (e.g., C–H···O bonds) in CrystalExplorer to explain stability differences .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.